![molecular formula C22H21ClN4O2 B2559519 4-{[1-(4-氰基苯甲酰)哌啶-3-基]甲氧基}-N-环丙基苯甲酰胺 CAS No. 1251598-39-6](/img/no-structure.png)

4-{[1-(4-氰基苯甲酰)哌啶-3-基]甲氧基}-N-环丙基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

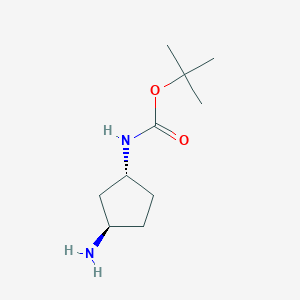

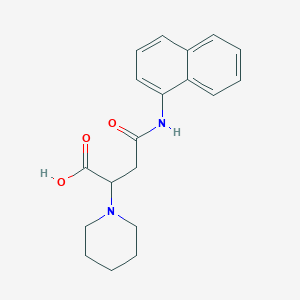

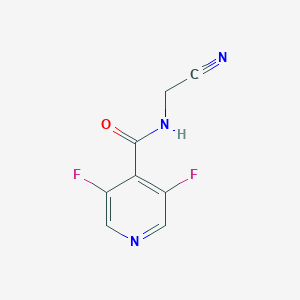

The compound 4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide is a structurally complex molecule that appears to be related to a class of compounds designed for their affinity to dopamine receptors, particularly the D(4) subtype. These compounds are of interest due to their potential applications in positron emission tomography (PET) imaging and their relevance in the study of neurological disorders.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, the design and synthesis of N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a compound with structural similarities, involved incorporating features to improve receptor affinity, selectivity, and brain penetration . Another related compound, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, was synthesized as part of a series targeting dopamine D4 receptors . These syntheses typically involve multi-step organic reactions, including the formation of piperazine or piperidine rings, attachment of aromatic moieties, and the introduction of specific functional groups to enhance pharmacological properties.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a piperidine or piperazine ring, substituted with various aromatic groups, which are crucial for receptor binding. The specific substituents and their positions on the benzamide moiety are tailored to achieve high affinity and selectivity for the D(4) receptor . The molecular structure is also designed to facilitate radiolabeling, as seen with the methoxy group in compound 7 from paper , which was labeled with carbon-11 for PET analysis.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are likely to include amide bond formation, aromatic substitution, and alkylation. The introduction of a radiolabel, such as carbon-11, involves isotopic exchange or direct incorporation of the radioactive isotope into the precursor molecule . The reactivity of the functional groups present in these molecules, such as the methoxy or cyano groups, is carefully controlled during synthesis to maintain the integrity of the pharmacophore.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are optimized for their intended biological application. For instance, the lipophilicity, represented by the log P value, is adjusted to ensure adequate brain penetration and minimal nonspecific binding . The stability of these compounds under physiological conditions is also an important consideration, as it affects their suitability for in vivo studies and imaging applications. The compounds' affinity for the D(4) receptor and selectivity over other receptors are determined through binding assays, which are critical for their potential use as PET tracers .

科学研究应用

合成和药理特性

- 苯甲酰胺衍生物作为血清素受体激动剂:对苯甲酰胺衍生物(包括具有哌啶取代基的化合物)的研究表明,它们具有加速胃排空和增加排便频率的潜力,表明在增强胃肠道动力方面具有应用,而没有明显的副作用。这突出了此类化合物在开发具有改善治疗效果的促动力剂中的重要性 (Sonda 等,2004)。

新型西格玛受体配体

- 认知功能障碍治疗:对 NE-100(一种有效的西格玛受体配体)的研究表明其在改善大鼠认知功能障碍方面的功效,表明结构相关化合物在解决神经退行性疾病和认知障碍方面的潜力 (Ogawa 等,1994)。

合成和生物学评估

- 促动力剂开发:西尼替利及其衍生物,具有哌啶和苯甲酰胺成分,表现出显着的抗溃疡活性,强调了它们在胃肠道疾病治疗中的作用。此类化合物的合成和生物学评估有助于开发用于相关疾病的新型疗法 (Srinivasulu 等,2005)。

抗菌和杀软体动物活性

- 天然产物衍生物:对来自天然来源(如胡椒叶)的异戊二烯化苯甲酰胺衍生物的研究揭示了它们的抗菌和杀软体动物活性,为开发用于害虫防治和感染治疗的新型生物活性化合物提供了见解 (Orjala 等,1993)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide' involves the reaction of 4-cyanobenzoyl chloride with piperidine to form 1-(4-cyanobenzoyl)piperidine. This intermediate is then reacted with 4-hydroxy-N-cyclopropylbenzamide to form the final product.", "Starting Materials": [ "4-cyanobenzoyl chloride", "piperidine", "4-hydroxy-N-cyclopropylbenzamide" ], "Reaction": [ "Step 1: 4-cyanobenzoyl chloride is reacted with piperidine in the presence of a base such as triethylamine to form 1-(4-cyanobenzoyl)piperidine.", "Step 2: 1-(4-cyanobenzoyl)piperidine is then reacted with 4-hydroxy-N-cyclopropylbenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide." ] } | |

CAS 编号 |

1251598-39-6 |

产品名称 |

4-{[1-(4-cyanobenzoyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide |

分子式 |

C22H21ClN4O2 |

分子量 |

408.89 |

IUPAC 名称 |

2-(4-chlorophenyl)-N-(3-methylbutyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C22H21ClN4O2/c1-13(2)9-10-24-21(28)14-3-8-19-17(11-14)20-18(12-25-19)22(29)27(26-20)16-6-4-15(23)5-7-16/h3-8,11-13,26H,9-10H2,1-2H3,(H,24,28) |

InChI 键 |

NBRCEOOFCGPWKI-UHFFFAOYSA-N |

SMILES |

CC(C)CCNC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N(N3)C4=CC=C(C=C4)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-N-[4-(dimethylamino)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2559438.png)

![2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2559441.png)

![Ethyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazole-4-carboxylate](/img/structure/B2559455.png)